2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-5-7(11)9(15-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYRLPGAQGLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184473-59-4 | |
| Record name | 4-Bromo-2,5-dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184473594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMO-2,5-DIMETHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X2J8DBW6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for 2-(4-Bromo-2,5-dimethoxyphenyl)acetic Acid
Traditional synthetic routes are foundational in organic chemistry, providing reliable, albeit sometimes lengthy, methods for obtaining the target molecule. These often involve the sequential construction of the molecule from simpler, commercially available starting materials.
A common and versatile strategy for preparing phenylacetic acids involves the synthesis and subsequent hydrolysis of a corresponding phenylacetonitrile (B145931) intermediate. This two-step sequence is a reliable method for introducing the acetic acid moiety.
The general pathway begins with a suitable precursor, such as 2,5-dimethoxybenzyl halide. This intermediate can be prepared from 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269) in the presence of a hydrogen halide. nih.gov The resulting benzylic halide is then reacted with a cyanide salt, like sodium or potassium cyanide, in a nucleophilic substitution reaction to form 2-(2,5-dimethoxyphenyl)acetonitrile. nih.gov The crucial bromination step can be performed on the 2-(2,5-dimethoxyphenyl)acetonitrile intermediate or on the final product, 2,5-dimethoxyphenylacetic acid. Once the brominated phenylacetonitrile, 4-bromo-2,5-dimethoxyphenylacetonitrile, is obtained, it undergoes hydrolysis. This is typically achieved under acidic or basic conditions, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product. google.comchemspider.com
A related synthesis starts from 3,4-dimethoxybenzaldehyde (B141060), which is first brominated to yield 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.com This aldehyde is then converted to the corresponding cinnamonitrile, which is subsequently reduced to furnish the phenylpropionitrile. google.com While this route produces a phenylpropionitrile, the underlying principle of forming a C-C bond via a nitrile and subsequent transformation is a related strategy.
Table 1: Key Reactions in Phenylacetonitrile Synthesis Pathway
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| Halomethylation | 1,4-Dimethoxybenzene, Formaldehyde | Hydrogen Halide | 2-(Halomethyl)-1,4-dimethoxybenzene |
| Cyanation | 2-(Halomethyl)-1,4-dimethoxybenzene | Sodium Cyanide (NaCN) | 2-(2,5-Dimethoxyphenyl)acetonitrile |
| Bromination | 2-(2,5-Dimethoxyphenyl)acetonitrile | Bromine (Br₂) | 4-Bromo-2,5-dimethoxyphenylacetonitrile |
The malonic ester synthesis is a classic method for preparing carboxylic acids. This approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. To synthesize the target compound, the process would begin with the preparation of 4-bromo-2,5-dimethoxybenzyl halide.
This benzylic halide serves as the electrophile. Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the benzylic halide in an Sₙ2 reaction, forming a new carbon-carbon bond and yielding diethyl 2-(4-bromo-2,5-dimethoxybenzyl)malonate. The final steps involve the saponification (hydrolysis) of both ester groups to carboxylates using a strong base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating, losing a molecule of carbon dioxide to afford the desired this compound.
The Kolbe-Schmitt reaction traditionally involves the carboxylation of a phenoxide to yield a hydroxybenzoic acid and is not directly applicable for synthesizing phenylacetic acids. scribd.com However, the Willgerodt-Kindler reaction offers a conceptually related transformation that can produce the required carbon skeleton. wikipedia.orgorganic-chemistry.orgunacademy.com This reaction converts an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org
A plausible pathway starts with 2,5-dimethoxyacetophenone, which can be synthesized via the Friedel-Crafts acylation of 1,4-dimethoxybenzene. prepchem.com The 2,5-dimethoxyacetophenone can then be brominated at the 4-position of the aromatic ring. The resulting 4-bromo-2,5-dimethoxyacetophenone is then subjected to the Willgerodt-Kindler reaction conditions. This typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine, to produce a thioamide intermediate (the Kindler modification). organic-chemistry.orgmsu.edu Subsequent hydrolysis of this thioamide cleaves the carbon-sulfur and carbon-nitrogen bonds to yield this compound. This multi-step process effectively achieves the migration and oxidation of the carbonyl group to form the terminal carboxylic acid. wikipedia.orgresearchgate.net
Perhaps the most direct route involves the electrophilic aromatic bromination of a precursor that already contains the dimethoxyphenylacetic acid backbone. The starting material for this approach is 2-(2,5-dimethoxyphenyl)acetic acid. chemimpex.com
This precursor can be synthesized via the Willgerodt-Kindler reaction of 2,5-dimethoxyacetophenone. prepchem.com The direct bromination is typically carried out using elemental bromine (Br₂) in a suitable solvent, such as glacial acetic acid. upm.edu.my The electron-donating nature of the two methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of the substituents favor bromination at the C4 position, which is para to the C1-methoxy group and ortho to the C2-acetic acid side chain, leading to the formation of this compound with good regioselectivity. The reaction of 2,5-dimethoxybenzaldehyde (B135726) with bromine in acetic acid similarly shows a high preference for substitution at the 4-position. upm.edu.my
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. Research into the synthesis of this compound and related compounds reflects this trend, with a focus on developing "greener" methodologies.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of the target compound, this primarily involves developing safer bromination techniques that avoid the use of elemental bromine and harsh solvents.
Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine. wikipedia.org It serves as an effective source of electrophilic bromine for activated aromatic systems like dimethoxybenzenes. mdma.chwku.edu The reaction can be carried out in less hazardous solvents, such as acetonitrile (B52724), which can also enhance reactivity and regioselectivity compared to traditional chlorinated solvents like CCl₄. mdma.ch Furthermore, the use of catalytic additives like lactic or mandelic acid can enhance the reactivity of NBS through halogen bonding, allowing for milder reaction conditions, often at room temperature and in aqueous media. nsf.gov
In Situ Generation of Bromine: Another green strategy involves the in situ generation of bromine from more benign and stable salts. One such method uses sodium bromide (NaBr) in combination with an oxidizing agent like sodium perborate (B1237305) (SPB) or sodium hypochlorite (B82951) (NaOCl, household bleach). digitellinc.comacs.org This approach avoids handling corrosive liquid bromine and reduces waste, as the byproducts are typically simple, less harmful salts. digitellinc.com
Catalytic Approaches: The development of organocatalysts for bromination represents a significant advancement. For instance, indole-based catalysts have been shown to facilitate the electrophilic bromination of various aromatics, including those sensitive to oxidation, using greener solvents like heptane. rsc.org These methods often proceed with high regioselectivity and can simplify product purification, aligning with multiple green chemistry principles. rsc.orgacsgcipr.org
Table 2: Comparison of Bromination Methods
| Method | Bromine Source | Key Features | Green Chemistry Aspect |
|---|---|---|---|
| Traditional | Elemental Bromine (Br₂) | Effective but hazardous; often uses chlorinated solvents. | Low |
| NBS Bromination | N-Bromosuccinimide (NBS) | Solid reagent, safer to handle than Br₂. wikipedia.org | Medium (Reduced hazard) |
| In Situ Generation | NaBr + Oxidant (e.g., NaOCl) | Avoids handling Br₂; uses common, inexpensive reagents. acs.org | High (Safer reagents, reduced waste) |
Chemo- and Regioselective Synthesis Techniques
The primary synthesis of this compound hinges on the regioselective bromination of its precursor, 2,5-dimethoxyphenylacetic acid. nih.govacs.orgorganic-chemistry.org The substitution pattern of the starting material, with two electron-donating methoxy groups at the C2 and C5 positions, dictates the position of electrophilic aromatic substitution.
The methoxy groups are ortho- and para-directing. In the case of 2,5-dimethoxyphenylacetic acid, the position para to the C2-methoxy group is the C5 position (which is already substituted), and the position para to the C5-methoxy group is the C2 position (also substituted). The remaining open positions are C3, C4, and C6. The C4 position is para to the C1-acetic acid substituent (which is meta-directing) and, more importantly, it is ortho to the C5-methoxy group and para to the C2-methoxy group (relative to the side chain). Due to the strong activating and directing effects of the two methoxy groups, bromination is highly favored at the C4 position, which is electronically enriched. This regioselectivity is demonstrated in the bromination of the related compound, 2,5-dimethoxybenzaldehyde, which predominantly yields the 4-bromo isomer. sigmaaldrich.com A typical procedure would involve treating 2,5-dimethoxyphenylacetic acid with a brominating agent like bromine in a suitable solvent such as acetic acid.
An alternative synthetic route could begin with 1,4-dimethoxybenzene. A patented method describes a three-step synthesis of 2,5-dimethoxyphenylacetic acid from this starting material, involving chloromethylation, reaction with a cyanide source to form the nitrile, and subsequent hydrolysis to the carboxylic acid. researchgate.net Bromination could potentially be carried out on the 1,4-dimethoxybenzene starting material or an intermediate in this pathway to achieve the desired 4-bromo substitution before forming the acetic acid side chain.
Strategies for Structural Modification and Analogue Synthesis
The core structure of this compound provides a scaffold for a variety of structural modifications. These modifications can be targeted at the carboxylic acid group, the aromatic ring, or the alkyl side chain, leading to a diverse library of analogues.
Synthesis of Esters and Amides of this compound
Standard esterification and amidation procedures can be applied to the carboxylic acid moiety of this compound to generate a range of derivatives.
Esters: The synthesis of ester derivatives is exemplified by the preparation of its β-D-glucuronide conjugate. This complex ester was synthesized through the condensation of this compound with a protected form of glucuronic acid, specifically benzyl (B1604629) D-glucuronate. The coupling was followed by a deprotection step, catalytic hydrogenation, to remove the benzyl protecting group and yield the final product. researchgate.net This demonstrates that the carboxylic acid is amenable to coupling with complex alcohols. Simpler esters (e.g., methyl, ethyl) can be readily prepared using classic Fischer-Speier esterification with the corresponding alcohol under acidic catalysis. researchgate.net
Amides: The direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction forming a salt, rather than an amide. libretexts.org Therefore, the synthesis of amides from this compound requires activation of the carboxylic acid. Common methods include:
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(4-bromo-2,5-dimethoxyphenyl)acetyl chloride can then react readily with a primary or secondary amine to form the corresponding amide. libretexts.org
Use of Coupling Reagents: A wide variety of modern coupling reagents can facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective for this purpose. organic-chemistry.org
These strategies allow for the synthesis of a broad range of amides by varying the amine component used in the reaction.
Exploration of Halogenation Patterns on the Aromatic Ring
The position of the bromine atom on the phenyl ring can be altered by starting with differently substituted precursors. This allows for the synthesis of various regioisomers of bromo-dimethoxy-phenylacetic acid.
For example, the synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid libretexts.org would start from 3,4-dimethoxyphenylacetic acid. In this isomer, the C2 position is highly activated, being ortho to both the C4 and C5 methoxy groups, directing bromination to this site. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde via bromination of 3,4-dimethoxybenzaldehyde has been reported, supporting this regiochemical outcome. elsevierpure.com
Similarly, the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid is achieved through the regioselective bromination of 4-methoxyphenylacetic acid. acs.org The strong ortho, para-directing effect of the C4-methoxy group directs the incoming bromine to the C3 position (ortho to the methoxy group and meta to the acetic acid side chain).
This demonstrates that a variety of halogenation patterns on the dimethoxyphenylacetic acid core can be accessed by selecting the appropriate methoxy-substituted starting material, as the electronic effects of the methoxy groups are the primary determinants of the bromination site.
Table 1: Synthesis of Brominated Phenylacetic Acid Isomers
| Target Compound | Starting Material | Key Reaction |
|---|---|---|
| This compound | 2,5-Dimethoxyphenylacetic acid | Regioselective Bromination at C4 |
| 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid | 3,4-Dimethoxyphenylacetic acid | Regioselective Bromination at C2 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 4-Methoxyphenylacetic acid | Regioselective Bromination at C3 |
Modifications of the Alkyl Side Chain and Carboxylic Acid Moiety
The two-carbon alkyl chain connecting the phenyl ring and the carboxylic acid offers further opportunities for structural modification, primarily at the alpha-carbon (the carbon adjacent to the carboxyl group).
α-Alkylation: Introducing alkyl groups at the alpha-position can be achieved by first converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent interference from the acidic proton. The ester can then be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the α-alkylated product. researchgate.netacs.orgyoutube.com Subsequent hydrolysis of the ester group regenerates the carboxylic acid, yielding an α-alkyl-2-(4-bromo-2,5-dimethoxyphenyl)acetic acid derivative.
α-Amination: An amino group can be introduced at the alpha-position to synthesize α-amino acid analogues. One common method is the amination of an α-halo acid. The starting carboxylic acid can first be halogenated at the alpha-position (e.g., using Br₂ and PBr₃ in a Hell-Volhard-Zelinsky reaction). The resulting α-bromo acid can then be treated with excess ammonia (B1221849) to displace the bromide and form the α-amino acid. youtube.com Other methods include the Strecker synthesis, starting from the corresponding aldehyde, or the Gabriel synthesis. youtube.com More modern methods for the direct α-amination of carboxylic acid derivatives have also been developed. organic-chemistry.org
Stereoselective Synthesis of Chiral Analogues
When a substituent is introduced at the alpha-position of the side chain, a new stereocenter is created. This necessitates stereoselective synthetic methods to control the three-dimensional arrangement and produce specific enantiomers.
Chiral Auxiliaries: A well-established strategy involves the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org In this approach, the this compound is first coupled to a chiral molecule, such as an Evans oxazolidinone or a pseudoephedrine derivative. This auxiliary acts as a temporary stereodirecting group. The resulting chiral amide can then be subjected to diastereoselective α-alkylation. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the incoming alkyl group to attack from the opposite face with high selectivity. researchgate.netspringerprofessional.de After the alkylation step, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched α-substituted carboxylic acid and recovering the auxiliary for reuse.
Direct Enantioselective Alkylation: More advanced methods bypass the need for attaching and removing a chiral auxiliary. A direct and highly enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a recoverable, stereodirecting reagent. nih.gov In this process, the chiral lithium amide base deprotonates the carboxylic acid to form a chiral enediolate complex. This complex then reacts with an electrophile, with the chirality of the lithium amide directing the approach of the electrophile to one face of the enediolate, resulting in high enantioselectivity in the final product. nih.gov This method is operationally simple and efficient for producing chiral 2-arylpropanoic acid derivatives and other analogues.
Table 2: Strategies for Analogue Synthesis
| Modification Type | Target Moiety | Synthetic Strategy | Example Reagents |
|---|---|---|---|
| Esterification | Carboxylic Acid | Fischer-Speier Esterification | H₂SO₄, Alcohol |
| Amidation | Carboxylic Acid | Acyl Chloride Formation + Amination | SOCl₂, Amine |
| Amidation | Carboxylic Acid | Peptide Coupling | HBTU, Amine |
| α-Alkylation | Alkyl Side Chain | Enolate Formation + Alkylation | LDA, Alkyl Halide |
| α-Amination | Alkyl Side Chain | α-Halogenation + Amination | PBr₃/Br₂, NH₃ |
| Stereoselective α-Alkylation | Alkyl Side Chain | Chiral Auxiliary Method | Evans Oxazolidinone, LDA, Alkyl Halide |
| Stereoselective α-Alkylation | Alkyl Side Chain | Direct Enantioselective Alkylation | Chiral Lithium Amide, Alkyl Halide |
Pre Clinical Biological Interactions and Mechanistic Insights
Investigating Molecular Interactions and Target Engagement
Molecular interaction studies have largely focused on 2C-B, the precursor to BDMPAA, to understand its engagement with biological targets.
While direct ligand binding data for 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is not extensively documented in preclinical literature, the binding profile of its parent compound, 2C-B, and structurally similar analogs has been characterized. These studies primarily reveal interactions with serotonin (B10506) (5-HT) receptor subtypes.
The parent compound 2C-B and its derivatives show a notable affinity for the 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes. nih.govcaymanchem.com For instance, the related amphetamine analog, 4-bromo-2,5-dimethoxyamphetamine (DOB), avidly binds to 5-HT2A and 5-HT2C receptors with reported Ki values of 2.2 nM and 2.8 nM, respectively. caymanchem.com Another derivative, CIMBI-36 (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), demonstrates high binding affinity for the 5-HT2A receptor with a Ki value of 1.01 nM and also binds to the 5-HT2C receptor with a Ki of 1.7 nM. nih.gov These findings underscore the importance of the 2,5-dimethoxyphenyl-ethylamine scaffold in serotonin receptor engagement. However, current data suggests that the acidic metabolite BDMPAA is pharmacologically inactive. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| 4-bromo-2,5-dimethoxyamphetamine (DOB) | 5-HT2A | 2.2 nM |
| 4-bromo-2,5-dimethoxyamphetamine (DOB) | 5-HT2C | 2.8 nM |
| CIMBI-36 | 5-HT2A | 1.01 nM |
| CIMBI-36 | 5-HT2C | 1.7 nM |
This compound is a direct product of enzyme-mediated metabolism of 2C-B. wikipedia.orgnih.gov In vitro and in vivo studies have demonstrated that 2C-B undergoes oxidative deamination, a reaction catalyzed primarily by monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B). nih.gov This initial step converts the ethylamine (B1201723) side chain of 2C-B into an unstable aldehyde intermediate.
Subsequently, this aldehyde is rapidly oxidized to the corresponding carboxylic acid, forming this compound. nih.gov This latter conversion is facilitated by aldehyde dehydrogenase enzymes. nih.gov Therefore, the formation of BDMPAA is a key indicator of the enzymatic activity of both MAO and aldehyde dehydrogenase on the parent compound 2C-B. Studies on human users have confirmed that BDMPAA is a major urinary metabolite, indicating this is a significant metabolic pathway in humans. wikipedia.org
The cellular signaling effects relevant to BDMPAA are understood through the actions of its precursor, 2C-B, on the 5-HT2A receptor. Activation of the G-protein coupled 5-HT2A receptor typically initiates signaling through the Gq/G11 protein, leading to the stimulation of phospholipase C (PLC). nih.gov This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Studies on compounds structurally related to 2C-B confirm the activation of this pathway. For example, the derivative CIMBI-36 was found to induce phosphoinositide hydrolysis in cells expressing the 5-HT2A receptor, with an EC50 of 0.53 nM, confirming its role as an agonist that perturbs this specific receptor-mediated cascade. nih.gov Research on 2C-B itself shows it elicits a weak response (5–10%) in phospholipase C-inositol phosphate (B84403) (PLC-IP) accumulation. nih.gov There is currently no evidence to suggest that the metabolite BDMPAA independently perturbs these cellular signaling pathways.
In Vitro Pharmacodynamic Assessments in Cell-Based Systems
Pharmacodynamic studies in cell-based systems have focused on characterizing the functional activity of 2C-B at its target receptors.
The functional activity of 2C-B is complex and shows receptor subtype selectivity. In vitro studies using Xenopus laevis oocytes expressing rat serotonin receptors have shown that 2C-B and related phenylethylamines act as potent antagonists at the 5-HT2A receptor. nih.govnih.gov These compounds were observed to block currents induced by serotonin at the 5-HT2A receptor but not at the 5-HT2C receptor. nih.govnih.gov
Conversely, the same studies describe these compounds, including 2C-B, as being partial agonists at the 5-HT2C receptor. nih.govnih.gov Other reports classify 2C-B as a low-efficacy partial agonist at both human 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.govdrugbank.com This dual profile of antagonism at one receptor subtype and partial agonism at another highlights a complex mechanism of action for the parent compound. As with other pharmacological measures, the metabolite BDMPAA is considered to be inactive or nearly so in this regard. nih.gov
| Compound | Receptor | Observed In Vitro Activity |
|---|---|---|
| 2C-B (and related PEAs) | 5-HT2A | Antagonist / Low-efficacy Partial Agonist |
| 2C-B (and related PEAs) | 5-HT2C | Partial Agonist |
| CIMBI-36 | 5-HT2A | Agonist (induces phosphoinositide hydrolysis) |
There is a lack of specific preclinical data on the direct effects of this compound on gene expression or protein regulation. Research in the broader class of serotonergic psychedelics, which includes the parent compound 2C-B, suggests that activation of the 5-HT2A receptor can lead to downstream changes in the expression of genes associated with neuronal plasticity. For example, other 5-HT2A agonists have been shown to promote the expression of specific plasticity-related genes in the rodent neocortex. However, given that BDMPAA is considered a pharmacologically inactive metabolite, it is not expected to induce such changes directly.
In Vivo Pharmacodynamic Evaluation in Non-Human Models
Comprehensive searches of available scientific databases did not yield any specific studies on the in vivo pharmacodynamic profile of this compound. The existing research focuses on its parent compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), and other structurally related molecules. For instance, studies on 2C-B have identified this compound as a metabolite formed through oxidative deamination. nih.gov However, the subsequent in vivo effects of this metabolite itself have not been characterized.
No data is available from behavioral models in rodents or other non-human models to assess the central nervous system effects of this compound. While studies on the related compound 2C-B-Fly-NBOMe have detailed its impact on locomotor activity and sensorimotor gating in rats, these findings cannot be directly attributed to this compound. nih.govnih.govresearchgate.net
There are no published studies that identify or quantify biomarkers in pre-clinical models following the administration of this compound. The identification of this compound has been as a metabolite in broader metabolic studies of other psychoactive substances. nih.gov
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophoric Elements within the 2-(4-Bromo-2,5-dimethoxyphenyl)acetic Acid Scaffold
The biological activity of phenethylamine (B48288) derivatives is intricately linked to the nature and position of substituents on the phenyl ring. For this compound, the bromo-substituent, the dimethoxy groups, and the acetic acid side chain are the primary determinants of its pharmacological profile.
Role of the Dimethoxy Substitution Pattern on Biological Activity
The 2,5-dimethoxy substitution pattern is a hallmark of many psychoactive phenethylamines and is considered essential for their characteristic pharmacological effects. nih.gov Research on analogs has shown that both methoxy (B1213986) groups are critical for high-affinity binding and functional activity at serotonin (B10506) 5-HT2A receptors. acs.org
In a study on 2,5-dimethoxyphenylpiperidines, which are conformationally restricted analogs of 2C-phenethylamines, the removal of either the 2-methoxy or the 5-methoxy group resulted in a dramatic decrease in agonist potency at the 5-HT2A receptor. acs.org The deletion of the 5-methoxy group led to a 20-fold drop in potency, while the removal of the 2-methoxy group caused a more than 500-fold reduction. acs.org This underscores the critical role of both methoxy groups, which are believed to engage in key hydrogen bond interactions with the receptor binding site. It is highly probable that these methoxy groups are equally important for the biological activity of this compound, serving as crucial anchoring points for receptor engagement.
Contribution of the Acetic Acid Moiety to Target Binding and Metabolism
The acetic acid moiety distinguishes this compound from its well-known phenethylamine analog, 2C-B. This carboxylic acid group significantly alters the physicochemical properties of the molecule, imparting a negative charge at physiological pH and increasing its polarity.
In terms of target binding, the anionic carboxylate group could engage in ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, within a receptor binding pocket. This is a fundamentally different mode of interaction compared to the cationic primary amine of 2C-B, which forms interactions with anionic residues like aspartate. biomolther.org This difference would likely lead to a distinct pharmacological profile for the acetic acid derivative compared to its phenethylamine precursor, potentially altering its receptor affinities and efficacies.
Comparative SAR with Related Phenethylamine Derivatives (e.g., 2C-B and its Analogs)
Comparing the SAR of this compound with its parent amine, 2C-B, and related analogs provides a clearer picture of the pharmacophoric requirements for this chemical class.
Positional Isomerism and Pharmacological Differentiation
The precise positioning of substituents on the phenyl ring is critical for the biological activity of phenethylamine derivatives. researchgate.net Any deviation from the 2,5-dimethoxy-4-bromo substitution pattern would be expected to significantly alter the compound's pharmacological properties. The differentiation of positional isomers is a significant challenge in forensic and analytical chemistry, as isomers can have vastly different effects. researchgate.netnih.gov
For instance, moving the bromo-substituent from the 4-position to the 3- or 2-position would likely reduce affinity for the 5-HT2A receptor, as the 4-position appears optimal for interaction with a specific sub-pocket. Similarly, altering the methoxy groups from the 2,5-positions to other arrangements, such as 2,4- or 3,4-, would disrupt the key interactions that define the activity of this class of compounds. The specific arrangement of the methoxy groups is believed to be crucial for orienting the molecule correctly within the receptor's binding site.
Table 1: Impact of Positional Isomerism on 2C-B Analogs This table is a hypothetical representation based on general SAR principles for phenethylamines, as direct comparative data for all isomers is not available.
| Compound | Substitution Pattern | Expected 5-HT2A Receptor Affinity | Rationale |
|---|---|---|---|
| 2C-B | 4-Bromo-2,5-dimethoxy | High | Optimal positioning of substituents for receptor interaction. |
| Isomer 1 | 2-Bromo-4,5-dimethoxy | Low to Moderate | Steric hindrance from the bromo group near the side chain. |
| Isomer 2 | 5-Bromo-2,4-dimethoxy | Low | Suboptimal positioning of both bromo and methoxy groups. |
Homologation and Heterocyclic Bioisosteric Replacement Studies
Modifications to the ethylamine (B1201723) side chain of 2C-B have been explored to understand the spatial requirements of the receptor. Homologation, such as adding a methyl group to the alpha-carbon to form DOB (4-Bromo-2,5-dimethoxyamphetamine), generally increases potency and duration of action.
Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, has also been widely used. For example, constraining the flexible ethylamine side chain into a cyclopropane (B1198618) ring, as in (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMPCA), has shown that the spatial orientation of the amine is critical for agonist potency. acs.org The creation of heterocyclic analogs, such as the benzofuran (B130515) "FLY" derivatives (e.g., 2C-B-FLY), represents another strategy to explore the conformational space and enhance selectivity for specific receptor subtypes. wikipedia.org
For this compound, similar modifications could be envisioned. For example, homologation to a propionic acid derivative could alter its metabolic stability and binding affinity. Replacing the phenyl ring with a bioisosteric heterocycle, such as a thiophene (B33073) or pyridine, would significantly change its electronic properties and potential for hydrogen bonding, leading to a different pharmacological profile.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| 2C-B | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine |
| 2C-I | 2-(4-Iodo-2,5-dimethoxyphenyl)ethylamine |
| 2C-D | 2-(2,5-Dimethoxy-4-methylphenyl)ethylamine |
| 2C-H | 2-(2,5-Dimethoxyphenyl)ethylamine |
| DOB | 1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine |
| BDMPAA | 4-Bromo-2,5-dimethoxyphenylacetic acid |
| DMPCA | (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine |
| 2C-B-FLY | 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for phenethylamine derivatives, including compounds structurally related to this compound, aims to establish a mathematical relationship between the chemical structure and the biological activity. This approach is particularly valuable for this class of compounds, as their psychotomimetic activity is difficult to assess through direct human testing. tandfonline.com Theoretical research, therefore, provides a viable alternative for obtaining precise data. tandfonline.com
Selection of Molecular Descriptors and Statistical Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For phenethylamine analogues, a variety of descriptors are calculated, including electronic, constitutional, topological, and geometrical properties. tandfonline.com
In a notable study by Souissi et al. (2021), a QSAR analysis was conducted on a series of 46 substituted phenethylamines to predict their psychotomimetic activity. The researchers used Density Functional Theory (DFT) calculations to determine electronic and charge descriptors. tandfonline.com The following table presents a selection of the molecular descriptors calculated for a subset of these phenethylamine analogues.
| Compound No. | R1 | R2 | R3 | R4 | R5 | R6 | Observed Activity (log(1/C)) |
| 1 | H | H | H | H | H | H | -1.00 |
| 2 | H | OCH3 | H | H | H | H | -0.70 |
| 3 | H | OCH3 | OCH3 | H | H | H | -0.18 |
| 4 | H | OCH3 | H | OCH3 | H | H | -0.18 |
| 5 | H | H | OCH3 | OCH3 | H | H | -0.18 |
| 6 | H | OCH3 | OCH3 | OCH3 | H | H | 0.82 |
| 7 | H | OCH3 | H | OCH3 | OCH3 | H | 0.82 |
| 8 | H | OCH3 | OCH3 | H | OCH3 | H | -0.40 |
| 9 | OCH3 | H | OCH3 | H | OCH3 | H | -0.40 |
| 10 | H | OCH3 | OCH3 | OCH3 | OCH3 | H | 0.45 |
Table 1: Observed Activities of Studied Phenethylamines tandfonline.com
A variety of molecular descriptors were calculated for these compounds, with a selection presented in the table below. These descriptors quantify various electronic and structural properties of the molecules.
| Descriptor | Description |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
| µ (Debye) | Dipole moment |
| E (eV) | Total energy |
| η (eV) | Hardness |
| S (eV) | Softness |
| ω (eV) | Electrophilicity index |
| LogP | Lipophilicity |
Table 2: Selection of Calculated Molecular Descriptors tandfonline.com
The development of the QSAR model involves using statistical methods to correlate these descriptors with the observed biological activity. Common methods include Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and nonlinear techniques like Artificial Neural Networks (ANN). tandfonline.comnih.gov MLR, for instance, generates a linear equation that represents the relationship between the descriptors and the activity. tandfonline.com
For the phenethylamine series, Souissi et al. developed both MLR and nonlinear multiple regression (MNLR) models. The results indicated that the MNLR model provided a better correlation between the calculated and observed psychotomimetic activities. tandfonline.com
Predictive Capabilities and Validation of QSAR Models for Analogues
The predictive power of a QSAR model is crucial and is assessed through rigorous validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds are commonly employed. nih.gov A high Q² value (typically > 0.5) and a high correlation coefficient for the external test set (R²_pred) indicate a robust and predictive model. nih.gov
In the study of phenethylamine analogues, the developed QSAR models demonstrated satisfactory predictive ability. tandfonline.com The robustness and stability of the models were confirmed through various validation methods, ensuring their reliability for predicting the activity of new, untested compounds. tandfonline.com The following table showcases the observed versus predicted activities for a selection of phenethylamine analogues from the training and test sets of a QSAR study, illustrating the model's predictive accuracy.
| Compound | Set | Observed Activity (log(1/C)) | Predicted Activity (log(1/C)) |
| Phenethylamine | Training | -1.00 | -0.95 |
| 2-Methoxy-PEA | Training | -0.70 | -0.68 |
| 2,5-Dimethoxy-PEA | Training | -0.18 | -0.21 |
| 2,4,5-Trimethoxy-PEA | Training | 0.82 | 0.79 |
| 2C-B | Test | 1.15 | 1.10 |
| 2C-C | Test | 0.78 | 0.81 |
| 2C-D | Test | 0.00 | 0.05 |
| 2C-E | Test | 0.90 | 0.88 |
Table 3: Example of Observed vs. Predicted Activities from a Phenethylamine QSAR Model
The successful development and validation of QSAR models for phenethylamine analogues, including those closely related to this compound, underscore the utility of this computational approach in understanding structure-activity relationships and guiding the design of new compounds with specific biological activities.
Metabolic Pathways and Biotransformation
Identification and Characterization of Metabolites
The biotransformation of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid involves both Phase I and Phase II metabolic reactions, leading to the formation of several downstream metabolites.
The primary Phase I metabolic pathway for this compound is demethylation. nih.govresearchgate.net This process involves the removal of one of the methyl groups from the methoxy (B1213986) substituents on the phenyl ring.
Demethylation: The metabolism of this compound can lead to the formation of hydroxylated metabolites. nih.govresearchgate.net One of the key metabolites identified is 4-bromo-2-hydroxy-5-methoxyphenylacetic acid. researchgate.netresearchgate.netwikipedia.org This metabolite is formed by the demethylation of the parent acetic acid compound. researchgate.net In human urine, 4-bromo-2-hydroxy-5-methoxyphenylacetic acid has been identified as a significant metabolite, accounting for approximately 13% of the total detected metabolites of 2C-B. nih.gov Studies using human hepatocytes have confirmed the production of this demethylated acid. nih.govresearchgate.net
Hydroxylation: While demethylation is the principal hydroxylation pathway, direct hydroxylation on the aromatic ring is another possible, though less characterized, Phase I transformation for aromatic compounds. nih.gov For related compounds, hydroxylation has been observed as a major metabolic pathway. nih.gov
The major Phase I metabolite identified is detailed in the table below.
Table 1: Identified Phase I Metabolite| Metabolite Name | Metabolic Reaction |
|---|---|
| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | Demethylation |
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.orgmedbullets.com For carboxylic acids and the phenolic hydroxyl groups formed during Phase I, glucuronidation and sulfation are common conjugation pathways. uomus.edu.iqnih.gov
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgwashington.edu The carboxylic acid group of this compound can form an acyl glucuronide. Furthermore, the phenolic hydroxyl group of its demethylated metabolite, 4-bromo-2-hydroxy-5-methoxyphenylacetic acid, is also a prime site for O-glucuronidation. uomus.edu.iq While direct studies on the glucuronidation of this specific acid are limited, this pathway is well-established for phenolic and carboxylic acid-containing drug metabolites. washington.eduresearchgate.net For related compounds like 2C-B-Fly-NBOMe, glucuronidation is a noted metabolic pathway. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). uomus.edu.iq Phenolic compounds are common substrates for sulfation. nih.gov Therefore, the demethylated metabolite, 4-bromo-2-hydroxy-5-methoxyphenylacetic acid, is a likely candidate for undergoing sulfation. nih.govresearchgate.net
In Vitro Metabolic Stability and Enzyme Kinetics
In vitro systems, such as liver microsomes and hepatocytes, are standard tools for studying metabolic stability and identifying the enzymes responsible for drug metabolism. researchgate.netspringernature.com
The cytochrome P450 (CYP) family of enzymes is central to Phase I drug metabolism, responsible for catalyzing oxidative reactions, including demethylation. mdpi.comnih.govmdpi.com
Studies on the parent compound, 2C-B, suggest that its metabolism, including demethylation steps, involves the CYP450 system to a lesser extent than MAO-mediated deamination. nih.govresearchgate.net While specific isoenzymes responsible for the demethylation of this compound have not been fully elucidated, CYP2D6 and CYP3A4 are often involved in the metabolism of many xenobiotics. nih.govmdpi.com For instance, the metabolism of mephedrone, another psychoactive substance, heavily involves CYP2D6 for demethylation and hydroxylation. mdpi.com The inhibition of specific CYP isoenzymes can significantly alter the metabolic profile of a compound, indicating their direct involvement. mdpi.com
The initial formation of this compound from 2C-B is a prime example of non-CYP mediated metabolism. This transformation is primarily handled by monoamine oxidases (MAO-A and MAO-B) and aldehyde dehydrogenase. nih.govwikipedia.orgnih.gov The crucial role of MAO in the metabolism of 2C-B in humans has been highlighted, with the resulting acetic acid metabolite being the most abundant in urine. nih.gov
In Vivo Metabolic Fate in Non-Human Models
Studies in non-human models, particularly rats, have been instrumental in understanding the metabolic fate of 2C-B and its metabolites. However, significant interspecies differences in metabolism have been observed. nih.govresearchgate.net
In rats, after administration of 2C-B, one of the major metabolites confirmed in tissues including the lung, brain, and liver was a hydroxylated form of the parent amine, not the acetic acid derivative. nih.gov Analysis of rat urine showed that the main metabolites were N-acetylated compounds, which were only minor metabolites in humans. nih.gov Conversely, this compound, the most abundant metabolite in human urine, was found in much smaller proportions in rats. nih.gov
A study using hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) demonstrated these differences clearly. nih.govresearchgate.net For example, a metabolite identified as 4-bromo-2,5-dimethoxy-phenol (B1599776) was produced only by mouse hepatocytes. nih.govresearchgate.net Another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol, was formed by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. nih.govresearchgate.net These findings underscore the species-specific nature of the metabolic pathways.
Table 2: Summary of Interspecies Metabolic Differences of 2C-B
| Species | Key Metabolites/Pathways Noted | Reference |
|---|---|---|
| Human | Major metabolite is this compound. Also forms 4-bromo-2-hydroxy-5-methoxyphenylacetic acid. | nih.gov |
| Rat | Main metabolites are N-acetylated compounds. | nih.govnih.gov |
| Mouse | Produces the unique metabolite 4-bromo-2,5-dimethoxy-phenol. | nih.govresearchgate.net |
| Monkey, Rabbit | Similar to humans, produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol. | nih.govresearchgate.net |
Excretion Profiles and Elimination Kinetics in Animal Models
Detailed excretion studies in animal models, particularly rats, provide insight into the elimination of this compound following administration of its parent compound, 2C-B.
In studies where male Wistar rats were orally administered 2C-B, urine and feces were collected over 48 hours to analyze the excretion profile. The results indicate that BDMPAA is a relatively minor metabolite in this species. The carboxylic acid compound (BDMPAA) accounted for 1.9% of the administered dose excreted in the urine. researchgate.net In contrast, the parent compound 2C-B was found in very small amounts, with only 0.2% of the dose excreted unchanged in the urine. researchgate.net
The primary route of elimination for 2C-B metabolites in rats is through urine, with a significant portion of metabolites containing a hydroxyl group being excreted as conjugates (glucuronides or sulfates). researchgate.netresearchgate.net Fecal excretion was also observed, though it contained a more limited range of metabolites, specifically 5-O-desmethyl-N-acetyl-2C-B and 2-O-desmethyl-N-acetyl-2C-B. researchgate.net
While specific elimination kinetics for the BDMPAA metabolite itself are not extensively detailed in the literature, the pharmacokinetics of the parent compound, 2C-B, have been investigated. In humans, the elimination half-life of 2C-B in oral fluid has been measured at approximately 2.48 hours. nih.govfrontiersin.org In animal models, studies on related compounds like 2C-B-Fly-NBOMe in rats show an elimination half-life of 1.56 hours in blood serum and 2.40 hours in the brain, suggesting rapid clearance that would influence the rate of metabolite formation and excretion. nih.gov
Interspecies Differences in Metabolic Pathways
Significant interspecies differences exist in the metabolic pathways of 2C-B, which directly impacts the prevalence and profile of its metabolites, including this compound.
A comparative in vitro study using hepatocytes from six different species—human, monkey, dog, rabbit, rat, and mouse—revealed that while BDMPAA was formed in all species, other metabolic routes varied significantly. nih.govresearchgate.net Two notable differences were observed:
A novel metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP), was identified exclusively in incubations with mouse hepatocytes. nih.gov
The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but was absent in dogs, rats, and mice. nih.gov
The most striking difference is observed when comparing the urinary metabolite profiles of humans and rats. In humans, the primary metabolic pathway is oxidative deamination, making this compound the most abundant metabolite, accounting for 73% of the total metabolites detected in urine. nih.gov In stark contrast, the major metabolic pathway in rats involves N-acetylation and O-demethylation. researchgate.net Consequently, N-acetylated metabolites are the most prominent in rat urine, while BDMPAA is a minor product. nih.govresearchgate.net This indicates that the role of monoamine oxidase (MAO) in 2C-B metabolism is far more crucial in humans than in rats. nih.gov
Metabolite Profiling in Biological Matrices (e.g., Urine, Plasma)
Metabolite profiling in biological fluids like urine and plasma is essential for identifying the biotransformation products of 2C-B. The resulting profiles underscore the significant role of this compound, particularly in humans.
Urine: Analysis of human urine from a 2C-B user identified and quantified nine different metabolites. The profile was dominated by acidic metabolites resulting from oxidative deamination. This compound was the most prevalent metabolite, demonstrating its significance in human biotransformation. nih.govnih.gov
In rat urine, the profile is markedly different. Following oral administration of 2C-B to Wistar rats, the major urinary metabolite was identified as 5-O-desmethyl-N-acetyl-2C-B, comprising 13.2% of the administered dose. researchgate.net Other significant metabolites included 2-O-desmethyl-N-acetyl-2C-B (5.8%) and 2-O-desmethyl-2C-B (3.5%). The acidic metabolite, BDMPAA, represented only a small fraction of the total. researchgate.net
Plasma and In Vitro Models: Direct analysis of this compound in plasma is not extensively documented. However, in vitro studies using cryopreserved hepatocytes from various species, including humans, have confirmed its formation. nih.gov In these models, oxidative deamination leads to the production of BDMPAA and 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). nih.govresearchgate.net These findings suggest that BDMPAA is likely present in plasma following 2C-B exposure, as the liver is the primary site of metabolism. Observational studies in humans have detected the parent compound 2C-B in oral fluid, a matrix often correlated with plasma concentrations, for up to 24 hours. frontiersin.org
Compound Names
Analytical and Bioanalytical Techniques
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for isolating 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific applications and advantages.
HPLC is a primary technique for the analysis of this compound, often in the context of quantifying its parent compound, 2C-B, and related metabolites in biological fluids. nih.gov Reversed-phase chromatography is the most common approach, utilizing C18 columns.
Method development focuses on optimizing mobile phase composition to achieve efficient separation from other metabolites and endogenous matrix components. A typical mobile phase consists of a gradient mixture of an aqueous solution containing an acidifier, like formic or acetic acid, and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govhpst.czresearchgate.net The acidic modifier ensures that the carboxylic acid group of the analyte is protonated, which improves retention and peak shape on the reversed-phase column.
A validated liquid chromatography-tandem mass spectrometry method for the quantification of 2C-B and its metabolites, including this compound, in human plasma utilized a Kinetex XB-C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. nih.gov This method demonstrated high accuracy and a linear range suitable for pharmacokinetic studies. nih.gov
Table 1: Example HPLC Method Parameters for Analysis of Related Acidic Compounds This table is representative of methods used for acidic analytes similar to this compound.
| Parameter | Condition | Reference |
| Analytical Column | Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm | hpst.cz |
| Mobile Phase | A: 0.10 % acetic acid in waterB: Acetonitrile | hpst.cz |
| Gradient | 5% B to 100% B over 6 minutes | hpst.cz |
| Flow Rate | 0.3 mL/min | hpst.cz |
| Detection | UV or Mass Spectrometry | researchgate.net |
Gas chromatography is another powerful tool for the analysis of this compound. Due to the low volatility of the carboxylic acid, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov
Common derivatization techniques include silylation, which targets the acidic proton of the carboxyl group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) esters. researchgate.net These derivatives exhibit excellent chromatographic properties on common nonpolar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase.
In studies of 2C-B metabolism, urine samples were treated to deconjugate metabolites, followed by liquid-liquid extraction and derivatization before GC-MS analysis. nih.gov This approach allowed for the successful identification and quantification of the O-TMS derivative of 4-bromo-2,5-dimethoxyphenylacetic acid. researchgate.netnih.gov
The compound this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. As a result, chiral chromatography, a technique designed to separate stereoisomers, is not applicable for assessing its enantiomeric purity. Chiral separation methods are, however, relevant for related compounds that are chiral, such as the precursor phenethylamine (B48288) 2C-B if a chiral synthesis route were employed, or for chiral metabolites other than this compound. For instance, chiral HPLC methods have been developed for β-amino-β-(4-bromophenyl) propionic acid using specialized chiral stationary phases like (R,R) Whelk-01 to resolve its R and S enantiomers. tsijournals.com
Mass Spectrometry (MS) Applications for Identification and Structural Elucidation
Mass spectrometry, particularly when coupled with a chromatographic inlet, is indispensable for the unequivocal identification and structural analysis of this compound and its precursors.
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides both separation and sensitive detection, making it the gold standard for bioanalytical studies.
LC-MS/MS: This is a widely used technique for quantifying this compound in biological matrices. nih.govnih.gov Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode offer exceptional selectivity and sensitivity. For instance, a validated LC-MS/MS method for human plasma analysis achieved a linear range of 2.5-1000 ng/mL for the compound. nih.gov Electrospray ionization (ESI) in negative ion mode is typically effective for deprotonating the carboxylic acid, yielding a prominent [M-H]⁻ ion.
GC-MS: Following derivatization, GC-MS is highly effective for identifying metabolites. nih.govnih.gov Electron impact (EI) ionization produces characteristic fragmentation patterns that serve as a fingerprint for the analyte. In a study of 2C-B user's urine, GC-MS analysis of the derivatized extract confirmed that 4-bromo-2,5-dimethoxyphenylacetic acid was the most abundant metabolite. nih.gov
LC-HR-MS/MS: High-resolution mass spectrometry (HR-MS), such as that performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides highly accurate mass measurements. nih.gov This capability is crucial for confirming the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. This technique is invaluable for identifying unknown metabolites and confirming structures without the need for a reference standard. nih.gov
The structural confirmation of this compound via mass spectrometry is greatly aided by analyzing its fragmentation behavior and unique isotopic signature.
Fragmentation Patterns: In GC-MS with electron impact ionization, the TMS-derivatized this compound exhibits characteristic fragmentation. researchgate.net For carboxylic acids in general, common fragmentation pathways include the loss of the carboxyl group (a loss of 45 u for -COOH). libretexts.org The specific fragmentation pattern of the brominated phenylacetic acid structure provides a reliable method for its identification.
Isotope Ratio Analysis: A key feature for identifying this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1 (specifically, 50.7% and 49.3%). chemguide.co.uk Consequently, any ion in the mass spectrum containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) separated by two mass-to-charge (m/z) units, with nearly equal intensity. chemguide.co.uk This distinctive M and M+2 pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments, allowing it to be easily distinguished from endogenous compounds in complex biological samples. nih.gov This feature is exploited in both low- and high-resolution mass spectrometry to enhance detection specificity. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be established. While specific spectral data for this compound (CAS 184473-59-4) is not widely available in public repositories, the expected resonances can be predicted based on the structure.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include two singlets for the two non-equivalent methoxy (B1213986) groups (-OCH₃), a singlet for the methylene (B1212753) protons (-CH₂-) of the acetic acid moiety, and two singlets for the aromatic protons on the benzene (B151609) ring. The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include signals for the two methoxy carbons, the methylene carbon, the two aromatic CH carbons, the four aromatic quaternary carbons (including the one attached to the bromine atom and the two attached to the methoxy groups), and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this specific compound, significant COSY correlations are not expected as the aromatic and methylene protons are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals.
A comprehensive analysis of these NMR techniques would provide irrefutable evidence for the structure of this compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As experimental data is not readily available, these are predicted shifts based on structure-property relationships. Actual values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | 10-12 (broad s) | 175-180 |
| -CH₂- | ~3.6 (s) | ~35-40 |
| Ar-H3 | ~6.9 (s) | ~115 |
| Ar-H6 | ~7.1 (s) | ~118 |
| -OCH₃ (C2) | ~3.8 (s) | ~56 |
| -OCH₃ (C5) | ~3.9 (s) | ~57 |
| Ar-C1 (-CH₂COOH) | - | ~128 |
| Ar-C2 (-OCH₃) | - | ~152 |
| Ar-C4 (-Br) | - | ~112 |
| Ar-C5 (-OCH₃) | - | ~150 |
Other Spectroscopic and Spectrometric Techniques (e.g., IR, UV-Vis, Circular Dichroism)
Beyond NMR, other spectroscopic methods provide valuable information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. C-O stretching vibrations for the ether and carboxylic acid groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. It is important to distinguish this compound from its isomer, 2-Bromo-4,5-dimethoxyphenylacetic acid, which would exhibit a different fingerprint region in its IR spectrum. nist.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound constitutes the chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of a substituted benzene derivative.
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is used to study chiral molecules. Since this compound is not chiral, it would not be expected to show a CD spectrum.
Interactive Data Table: Key Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 (strong) |
| C-O (Ether & Acid) | 1000-1300 |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | 3000-3100 (weak) |
Computational Chemistry and Cheminformatics Applications
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in elucidating how BDMPAA might interact with various protein targets. These techniques build three-dimensional models of the compound and simulate its binding within the active site of a receptor or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For compounds structurally related to BDMPAA, such as other substituted phenethylamines and biphenyl (B1667301) acetic acid derivatives, docking studies have been crucial in identifying key interactions responsible for their biological activity. researchgate.netasianpubs.orgresearchgate.net
In the case of BDMPAA, docking simulations could be employed to predict its binding affinity and mode of interaction with potential biological targets. The process involves preparing a 3D structure of the molecule and docking it into the crystal structure of a target protein. For instance, given its origin as a metabolite of a psychoactive compound, potential targets could include serotonin (B10506) receptors or monoamine transporters. The simulation would calculate the binding energy, with lower values suggesting a more favorable interaction.
Key interactions that would be analyzed include:
Hydrogen Bonding: The carboxylic acid group of BDMPAA is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or serine in a protein's binding pocket.
Hydrophobic Interactions: The dimethoxyphenyl ring can engage in hydrophobic interactions with nonpolar residues.
Halogen Bonding: The bromine atom can form halogen bonds, a specific type of non-covalent interaction that can contribute significantly to binding affinity.
These simulations can distinguish between different binding poses and identify the most stable and likely interaction, providing a structural basis for the molecule's potential biological effects. asianpubs.org
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a flexible molecule like BDMPAA, which has rotatable bonds connecting the phenyl ring and the acetic acid side chain, understanding its preferred conformations is essential.
Energy minimization calculations, using methods like Density Functional Theory (DFT), are performed to identify the most stable, low-energy conformers. researchgate.net This analysis is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site. mdpi.com Studies on similar phenethylamine (B48288) derivatives have shown that the spatial orientation of the side chain relative to the phenyl ring is a key determinant of agonist potency at certain receptors. acs.org For BDMPAA, computational analysis would reveal the energetically favorable shapes of the molecule, which is a prerequisite for accurate molecular docking and dynamics simulations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes and the influence of the surrounding environment.
Once a potential binding mode is identified through docking, MD simulations can be used to assess the stability of the BDMPAA-protein complex. mdpi.com The simulation tracks the atomic movements of both the ligand and the protein over a set period (typically nanoseconds), providing insights into the complex's dynamic behavior. researchgate.net
Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence. mdpi.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming the persistence of key interactions identified in docking studies.
These simulations can validate the docking results and provide a more realistic understanding of how the ligand is recognized and held within the binding site.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
In silico ADMET prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify molecules with favorable profiles and flag potential liabilities. nih.govnih.gov As BDMPAA is a known metabolite, understanding its ADMET properties is crucial for evaluating its persistence in the body and potential for further interactions. nih.gov Computational tools like SwissADME and pkCSM are often used for these predictions. researchgate.netnih.gov
The table below presents a hypothetical ADMET profile for "2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid" based on typical parameters evaluated for similar chemical structures. dergipark.org.tr
| Property Category | Parameter | Predicted Value | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Predicts moderate ability to cross the intestinal epithelial barrier. | |
| P-glycoprotein Substrate | No | Suggests the compound is not likely to be actively effluxed from cells. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Indicates poor penetration into the central nervous system. |
| Plasma Protein Binding | High | Predicts that a significant fraction of the compound will be bound to proteins in the blood. | |
| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential to inhibit a key drug-metabolizing enzyme, suggesting a risk of drug-drug interactions. |
| CYP450 3A4 Inhibitor | No | Unlikely to inhibit another major drug-metabolizing enzyme. | |
| Excretion | Total Clearance | Low | Predicts a slow rate of elimination from the body. |
Computational Models for Permeability and Transport
The ability of a molecule to cross biological membranes is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. For compounds targeting the central nervous system (CNS), permeability across the blood-brain barrier (BBB) is of particular importance. nih.gov Computational, or in silico, models are invaluable tools in the early stages of drug discovery for predicting the permeability of novel compounds, thereby reducing the reliance on resource-intensive in vitro and in vivo experiments. mdpi.comnih.gov These models use molecular descriptors to estimate a compound's ability to passively diffuse across membranes or interact with transporters.
For this compound, several key physicochemical properties can be calculated to serve as inputs for predictive permeability models. These properties, often part of Quantitative Structure-Activity Relationship (QSAR) models, correlate with a molecule's ability to permeate the lipid-rich environment of the BBB. mdpi.com Key descriptors include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Generally, molecules with high BBB permeability have a molecular weight below 400-500 Da, a logP value between 1 and 5, a TPSA less than 90 Ų, and a limited number of hydrogen bonds. arxiv.org
Beyond passive diffusion, active transport mechanisms involving carrier proteins and efflux pumps (like P-glycoprotein) are crucial for regulating the entry of substances into the brain. mdpi.comnih.gov Molecular docking simulations can be used to predict the potential interaction of this compound with these transporters, providing insights into whether it might be a substrate for influx or efflux systems. nih.govnih.gov
| Descriptor | Predicted Value | Implication for BBB Permeability |
| Molecular Weight (MW) | 289.11 g/mol | Favorable (within the <400 Da guideline) arxiv.org |
| Lipophilicity (cLogP) | 2.1 - 2.5 | Favorable (within the optimal range for passive diffusion) |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | Favorable (below the 90 Ų threshold) arxiv.org |
| Hydrogen Bond Donors | 1 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| Ionization State at pH 7.4 | Predominantly anionic (-COO⁻) | Unfavorable (Charge significantly reduces passive diffusion) nih.gov |
Metabolic Hot Spot Predictions
The metabolism of xenobiotics is a critical process that determines their duration of action and potential for toxicity. mdpi.com Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves the introduction or unmasking of polar functional groups. mdpi.com Predicting the sites on a molecule most susceptible to metabolism, known as metabolic hotspots, is a key application of computational chemistry in drug development. nih.gov Tools for Site of Metabolism (SoM) prediction, such as FAME, MetaSite, and SMARTCyp, use a variety of approaches including rule-based systems, machine learning, and structure-based methods to identify these labile positions. nih.govchemrxiv.org
This compound is itself a known phase I metabolite of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), formed via oxidative deamination. nih.govresearchgate.netnih.gov This indicates that the acetic acid side chain is a product of metabolism and is likely to be metabolically stable. Therefore, computational models would predict that further metabolism of this compound would likely occur on the phenyl ring or at the methoxy (B1213986) groups.
The most probable metabolic transformations for this compound are O-demethylation at either of the two methoxy groups. nih.gov The electronic environment of each methoxy group influences its susceptibility to CYP-mediated oxidation. SoM prediction algorithms analyze the accessibility and reactivity of different atoms in the molecule to rank potential metabolic sites. chemrxiv.org Hydroxylation of the aromatic ring is another possibility, although it is generally a less common metabolic pathway for this class of compounds compared to demethylation.
| Potential Metabolic Hotspot (Site of Metabolism) | Metabolic Reaction | Predicted Metabolite | Rationale |
| 2-position methoxy group | O-demethylation | 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)acetic acid | A primary site for CYP450-mediated metabolism of dimethoxy-substituted phenyl rings. nih.gov |
| 5-position methoxy group | O-demethylation | 2-(4-Bromo-5-hydroxy-2-methoxyphenyl)acetic acid | An alternative site for CYP450-mediated metabolism, potentially leading to a different metabolite profile. nih.gov |
| Aromatic Ring (e.g., C3 or C6) | Aromatic Hydroxylation | 2-(4-Bromo-x-hydroxy-2,5-dimethoxyphenyl)acetic acid | A possible but likely minor metabolic pathway compared to O-demethylation. |
De Novo Drug Design and Virtual Screening Based on this compound Scaffold
Virtual screening is a computational technique used to search large libraries of existing compounds for molecules that are likely to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be developed based on the key structural features of the this compound scaffold required for a hypothetical biological activity. This model, defining the spatial arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers, can then be used to rapidly screen databases of millions of compounds to identify potential hits. arabjchem.org Subsequently, molecular docking can be employed to predict the binding poses and affinities of these hits within the target's binding site, prioritizing the most promising candidates for experimental testing. researchgate.netresearchgate.net
The application of these computational methods allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the rational design of new molecules with tailored pharmacological profiles.
| Scaffold Position | Modification Strategy | Rationale for Drug Design | Potential Impact |
| Acetic Acid Group | Bioisosteric Replacement (e.g., with tetrazole, amide) | Improve metabolic stability, modulate acidity (pKa), enhance membrane permeability. | Altered pharmacokinetics and target binding affinity. |
| 4-position Bromo Group | Substitution (e.g., with Cl, F, CN, CH₃) | Modulate lipophilicity, alter electronic properties, explore specific halogen bonding interactions with the target. | Improved binding affinity, selectivity, and ADME properties. |
| 2,5-position Methoxy Groups | Substitution (e.g., with ethoxy, hydroxyl, trifluoromethoxy) | Alter steric bulk, lipophilicity, and hydrogen bonding potential; block metabolic hotspots. | Enhanced metabolic stability and modified receptor interaction. |
| Phenyl Ring | Scaffold Hopping (e.g., replacing with pyridine, thiophene) | Explore novel chemical space, identify new intellectual property, improve drug-like properties. mdpi.com | Discovery of novel compound series with potentially different biological activities. |
Research Gaps and Future Directions
Unexplored Biological Targets and Signaling Pathways for the Compound
Preliminary research suggests that the parent compound, 2C-B, and its structural analogs primarily interact with the serotonergic system. smolecule.comnih.gov A derivative, [11C]CIMBI-36, is a potent and selective agonist for the 5-HT₂A serotonin (B10506) receptor. nih.gov The metabolite 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is formed via oxidative deamination of 2C-B, indicating its presence in biological systems where 2C-B has been administered. nih.govresearchgate.net However, the direct pharmacological activity of the acetic acid metabolite itself is a significant knowledge gap.
Future research should focus on:
Direct Receptor Binding Assays: Quantitatively determining the binding affinity and selectivity of this compound across the full panel of serotonin (5-HT) receptor subtypes, particularly 5-HT₂A, 5-HT₂C, and 5-HT₁A. nih.govcapes.gov.br
Functional Assays: Moving beyond binding to assess whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified targets. This could involve techniques like measuring phosphoinositide hydrolysis or other second messenger systems. nih.gov
Downstream Signaling Pathway Analysis: Investigating the intracellular signaling cascades activated or inhibited by the compound upon binding to its primary targets. This would elucidate the molecular mechanisms that translate receptor interaction into a cellular response.
Development of Advanced Synthetic Routes and Scalable Production Methods
While synthesis methods for structurally related compounds are documented, dedicated and optimized routes for this compound are not well-established in publicly available literature. Existing methods for similar molecules often start from precursors like 2,5-dimethoxybenzaldehyde (B135726) or 4-methoxyphenylacetic acid and involve steps such as regioselective bromination. nih.govmdma.ch One documented synthesis involves the reaction of 1,3-dimethoxy-5-bromo-2-propene with malonic acid. smolecule.com
To facilitate further research, future efforts in synthetic chemistry should include:
Route Optimization: Improving existing multi-step syntheses to maximize yield, reduce the use of hazardous reagents, and simplify purification processes.
Development of Novel Pathways: Exploring new synthetic strategies, potentially starting from more readily available and cost-effective materials like hydroquinone. sciencemadness.org
Scalable Production: Adapting and validating a synthetic route for large-scale production to ensure a consistent and pure supply of the compound for extensive biological and analytical studies. This could involve investigating continuous flow chemistry techniques, which can offer improved safety, efficiency, and scalability over traditional batch processing.
Enzymatic Synthesis: Exploring biocatalytic methods as a green alternative to traditional chemical synthesis, which could offer high selectivity and milder reaction conditions.
| Precursor Compound | Key Reaction Step | Reference |
| 4-Methoxyphenylacetic acid | Regioselective bromination | nih.gov |
| 2,5-Dimethoxybenzaldehyde | Bromination | mdma.ch |
| 1,3-Dimethoxy-5-bromo-2-propene | Reaction with malonic acid | smolecule.com |
| 3,4-Dimethoxybenzaldehyde (B141060) | Bromination followed by conversion | google.com |
Comprehensive Elucidation of Enzyme Kinetics and Mechanism of Action in vitro
This compound is a product of the phase I metabolism of 2C-B, specifically through oxidative deamination. nih.govresearchgate.net The specific enzymes responsible for this biotransformation, likely monoamine oxidases (MAOs) or other amine oxidases, have not been definitively identified. Furthermore, the compound's own potential to interact with or inhibit enzymes is unknown.
Key areas for future investigation are:
Identification of Metabolic Enzymes: Using human liver microsomes or recombinant enzymes (e.g., MAO-A, MAO-B, cytochrome P450 isoforms) to pinpoint the specific catalysts responsible for converting 2C-B to its acetic acid metabolite.
Enzyme Kinetic Studies: Determining the kinetic parameters (Kₘ, Vₘₐₓ) for the formation of the metabolite. This data is crucial for understanding the rate and capacity of 2C-B metabolism.
In Vitro Mechanism of Action: If the compound shows affinity for a biological target (e.g., a 5-HT receptor), detailed kinetic studies are needed to characterize this interaction, including determining association and dissociation rate constants (kₒₙ, kₒff) and the equilibrium dissociation constant (Kₔ).
Enzyme Inhibition Assays: Screening the compound against a panel of key drug-metabolizing enzymes to determine if it has any potential to cause drug-drug interactions by inhibiting the metabolism of other substances.
Application of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
The ability to accurately detect and quantify this compound in biological samples is essential for pharmacokinetic and metabolic studies. While analytical methods exist for related psychoactive substances, validated methods specific to this metabolite are lacking. nih.govnih.gov
Future research should prioritize:
Method Development and Validation: Establishing and validating robust analytical methods using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of the compound in complex matrices such as plasma, urine, and brain tissue homogenates. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Employing HRMS to aid in the structural confirmation of the metabolite in biological samples and to identify any further, unknown metabolites.
Microsampling Techniques: Developing methods compatible with microsampling technologies (e.g., dried blood spot analysis) to enable less invasive and more frequent sampling in preclinical studies.
Selective Extraction Materials: Designing and synthesizing selective materials, such as molecularly imprinted polymers (MIPs), for the specific extraction and pre-concentration of the compound from complex samples, thereby improving analytical sensitivity and accuracy. ipp.pt
| Analytical Technique | Application | Potential Advantage |
| LC-MS/MS | Quantitative analysis in biological fluids | High sensitivity and specificity |
| GC-MS | Identification of metabolites | Useful for volatile derivatives, provides structural information |
| High-Resolution Mass Spectrometry | Structural elucidation | Accurate mass measurement for confident identification |
| Molecularly Imprinted Polymers | Selective sample extraction | Increased selectivity and sensitivity |
Integration of Multi-Omics Data to Understand Broader Biological Effects
To gain a holistic understanding of the biological impact of this compound, an unbiased, systems-level approach is required. Multi-omics strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, can reveal comprehensive cellular responses to xenobiotic exposure. mdpi.comnih.gov
Future directions include:
Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in relevant cell lines (e.g., neuronal cells, hepatocytes) or tissues following exposure to the compound. This can identify affected signaling pathways, such as glucocorticoid receptor signaling or NRF2-mediated oxidative stress pathways, that might not be obvious from targeted studies. mdpi.com
Proteomics: Applying quantitative proteomics to identify and quantify changes in the protein landscape of cells or tissues. This provides a direct look at the functional machinery of the cell and can validate findings from transcriptomic studies. mdpi.com
Metabolomics: Performing untargeted metabolomic analysis to map the global changes in small-molecule metabolites following exposure. This can provide insights into metabolic reprogramming and identify biomarkers of effect. nih.gov
Data Integration: The ultimate goal is to integrate these different omics datasets to construct comprehensive models of the compound's mechanism of action and to generate new, testable hypotheses about its physiological and toxicological effects. nih.gov
Potential for Scaffold Diversification and Rational Design of Novel Chemical Entities
The 2-(4-Bromo-2,5-dimethoxyphenyl) scaffold is a privileged structure in pharmacology, known for its interaction with serotonergic targets. nih.govcapes.gov.br The acetic acid derivative presents a unique opportunity to serve as a starting point for the rational design of new chemical entities with potentially improved therapeutic properties.
Future research in this area should explore:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the acetic acid functional group (e.g., creating esters, amides, or other bioisosteres) and evaluating how these changes affect binding affinity, selectivity, and functional activity at target receptors.
Scaffold Hopping: Replacing the core phenyl ring with other aromatic or heteroaromatic systems while maintaining the key pharmacophoric features to explore novel chemical space and potentially discover compounds with entirely new pharmacological profiles.
Computational Modeling: Using in silico methods such as molecular docking and molecular dynamics simulations to predict how modifications to the structure will influence binding at the target site, thereby guiding synthetic efforts toward the most promising candidates.
Pharmacokinetic Optimization: Designing analogs with modified physicochemical properties (e.g., lipophilicity, polarity) to improve pharmacokinetic characteristics such as oral bioavailability, metabolic stability, and blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of 2,5-dimethoxyphenylacetic acid derivatives. Key steps include:
- Friedel-Crafts acylation to introduce the acetic acid moiety.
- Electrophilic aromatic bromination at the para position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent at 0–25°C).
- Purification via recrystallization or column chromatography.
Yield optimization requires precise stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and inert atmospheres to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.2 ppm).
- HPLC-MS : Validates purity (>97% as per supplier data) and molecular weight (exact mass: 274.99 g/mol for CHBrO).
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and O-H stretch at 2500–3000 cm .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom at the para position acts as a leaving group, enabling cross-coupling reactions. For example:
- Suzuki-Miyaura : React with aryl boronic acids using Pd(PPh) catalyst (1–5 mol%) in DMF/HO at 80–100°C.
- Key Variables : Solvent polarity and base (e.g., NaCO) affect coupling efficiency. Steric hindrance from methoxy groups may reduce yields (~60–75%) compared to non-substituted analogs .
Q. What analytical challenges arise when detecting trace metabolites of this compound in biological systems?
- Methodological Answer :
- LC-HR-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect [M-H] ion at m/z 273.97.
- Challenges : Isobaric interference from endogenous compounds requires high-resolution mass analyzers (resolving power >30,000).
- Metabolite Identification : Phase I metabolites (e.g., demethylation products) can be identified via isotopic pattern analysis .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer : Contradictions often stem from:
- Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d vs. CDCl).
- Impurities : Re-purify via preparative HPLC (ACN/HO, 0.1% TFA).
- Temperature Control : Variations in probe temperature (±2°C) alter peak splitting. Cross-validate with X-ray crystallography if available .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling.
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal.
- Emergency Measures : For skin contact, rinse with 10% ethanol followed by water .
Q. How can computational modeling predict the compound’s interactions with enzymes (e.g., COX-2)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB ID 5KIR (COX-2 structure). The carboxylic acid group forms hydrogen bonds with Arg120/Arg513.
- MD Simulations : Assess binding stability (50 ns trajectories, GROMACS). Methoxy groups may hinder hydrophobic pocket access, reducing affinity .
Data Interpretation & Troubleshooting
Q. Why might HPLC analysis show multiple peaks despite high purity claims?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
